molecular formula C14H17N3O2 B11004116 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

Cat. No.: B11004116
M. Wt: 259.30 g/mol
InChI Key: JAMZITUJNQBJDM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves several steps. One common synthetic route includes the reaction of 6,7-dimethoxyquinazoline with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves its interaction with specific molecular targets. One known target is phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides. By inhibiting PDE10A, the compound can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

6,7-dimethoxy-4-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3

InChI Key

JAMZITUJNQBJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC

Origin of Product

United States

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